molecular formula C22H20FN3O2S2 B2771251 N-(4-fluorophenyl)-2-((4-(2-(2-methylindolin-1-yl)-2-oxoethyl)thiazol-2-yl)thio)acetamide CAS No. 942001-06-1

N-(4-fluorophenyl)-2-((4-(2-(2-methylindolin-1-yl)-2-oxoethyl)thiazol-2-yl)thio)acetamide

Cat. No.: B2771251
CAS No.: 942001-06-1
M. Wt: 441.54
InChI Key: FRZHZBGIOXDZGL-UHFFFAOYSA-N
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Description

N-(4-fluorophenyl)-2-((4-(2-(2-methylindolin-1-yl)-2-oxoethyl)thiazol-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C22H20FN3O2S2 and its molecular weight is 441.54. The purity is usually 95%.
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Properties

IUPAC Name

N-(4-fluorophenyl)-2-[[4-[2-(2-methyl-2,3-dihydroindol-1-yl)-2-oxoethyl]-1,3-thiazol-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20FN3O2S2/c1-14-10-15-4-2-3-5-19(15)26(14)21(28)11-18-12-29-22(25-18)30-13-20(27)24-17-8-6-16(23)7-9-17/h2-9,12,14H,10-11,13H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRZHZBGIOXDZGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=CC=CC=C2N1C(=O)CC3=CSC(=N3)SCC(=O)NC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20FN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-fluorophenyl)-2-((4-(2-(2-methylindolin-1-yl)-2-oxoethyl)thiazol-2-yl)thio)acetamide, with the CAS number 942001-06-1, is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology, anti-inflammatory treatments, and antimicrobial applications. This article delves into the biological activity of this compound, summarizing findings from various studies, including its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C22H20FN3O2S2, with a molecular weight of 441.5 g/mol. The compound features a thiazole moiety and an indoline derivative, which are known to contribute significantly to its biological activity.

PropertyValue
Molecular FormulaC22H20FN3O2S2
Molecular Weight441.5 g/mol
CAS Number942001-06-1

Anticancer Properties

Research indicates that this compound exhibits significant anticancer properties. The thiazole component is often associated with cytotoxic effects against various cancer cell lines. For instance, studies have shown that compounds with similar structures can induce apoptosis in cancer cells by activating specific signaling pathways related to cell death .

Mechanism of Action:
The compound may interact with key proteins involved in cancer progression, potentially inhibiting their activity or altering their function. Molecular docking studies suggest that it binds effectively to protein targets implicated in cancer pathways, which could lead to the development of novel anticancer therapies .

Anti-inflammatory Effects

In addition to its anticancer potential, this compound also shows promise as an anti-inflammatory agent. The indoline structure is known for its ability to inhibit enzymes involved in inflammatory processes. For example, it may modulate the activity of lipoxygenases (LOX), which are crucial in the biosynthesis of leukotrienes—mediators of inflammation .

Case Study:
In vitro experiments have demonstrated that modifications to the indoline component can enhance anti-inflammatory activity, suggesting that structural optimization could lead to more effective therapeutic agents .

Antimicrobial Activity

Preliminary studies indicate that this compound may possess antimicrobial properties. The thiazole ring is often linked with antimicrobial activity against various pathogens, making this compound a candidate for further investigation in infectious disease treatment .

Research Findings and Future Directions

Recent research has focused on synthesizing derivatives of this compound to enhance its biological activities and selectivity towards specific targets. Techniques such as microwave-assisted synthesis have been employed to improve yields and reduce reaction times during synthesis .

Key Findings:

  • Apoptotic Induction: The compound has been shown to induce apoptosis in certain cancer cell lines.
  • Enzyme Inhibition: It effectively inhibits enzymes involved in inflammatory responses.
  • Molecular Interactions: Docking studies reveal potential binding sites on target proteins that could be exploited for drug development.

Q & A

Q. What are the key steps and challenges in synthesizing N-(4-fluorophenyl)-2-((4-(2-(2-methylindolin-1-yl)-2-oxoethyl)thiazol-2-yl)thio)acetamide?

The synthesis typically involves multi-step reactions:

  • Thiazole ring formation : Cyclization of thiourea derivatives with α-halo ketones under basic conditions.
  • Amide coupling : Reacting thiol-containing intermediates with activated acetamide derivatives (e.g., using EDCI/HOBt).
  • Functionalization : Introducing the 2-methylindolin-1-yl moiety via alkylation or nucleophilic substitution. Key challenges include maintaining regioselectivity during thiazole formation and avoiding oxidation of the thioether group. Solvents like DMF or dichloromethane are preferred for polar intermediates, while reaction progress is monitored via TLC and purified via column chromatography .

Q. Which spectroscopic and crystallographic methods are most reliable for structural confirmation?

  • NMR spectroscopy : 1^1H and 13^13C NMR resolve the fluorophenyl, thiazole, and acetamide groups, with characteristic shifts (e.g., ~δ 7.0–7.5 ppm for aromatic protons, δ 170–175 ppm for carbonyl carbons).
  • Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ ion).
  • X-ray crystallography : Using SHELXL for refinement, critical for resolving stereochemistry and confirming bond angles in the thiazole-indoline hybrid structure .

Q. How can researchers assess the compound’s preliminary biological activity?

Standard assays include:

  • Antimicrobial screening : Broth microdilution (MIC determination against gram-positive/negative bacteria).
  • Anticancer activity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7), with IC₅₀ calculations.
  • Enzyme inhibition : Fluorometric assays targeting kinases or proteases linked to disease pathways. Controls should include structurally related analogs to establish baseline activity .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?

  • Variation of substituents : Synthesize analogs with modified indoline (e.g., 2-ethylindolin-1-yl), fluorophenyl (e.g., chloro or methoxy substitutes), or thiazole (e.g., methylthio groups) moieties.
  • Pharmacophore mapping : Use molecular docking (AutoDock Vina) to identify critical interactions (e.g., hydrogen bonding with kinase ATP-binding pockets).
  • In vivo validation : Compare pharmacokinetics (e.g., bioavailability in rodent models) of top-performing analogs .

Q. What strategies resolve contradictions in reported biological activity data across studies?

  • Assay standardization : Replicate experiments using identical cell lines (e.g., ATCC-certified HeLa) and protocols (e.g., 48-hour incubation for MTT).
  • Purity verification : Employ HPLC (≥95% purity) to rule out impurities affecting results.
  • Meta-analysis : Cross-reference data with structurally similar compounds (e.g., thiazole-acetamide hybrids) to identify trends in activity .

Q. What mechanistic approaches elucidate the compound’s interaction with biological targets?

  • Surface plasmon resonance (SPR) : Quantify binding affinity to recombinant enzymes (e.g., COX-2 or EGFR kinase).
  • Cellular thermal shift assay (CETSA) : Confirm target engagement in live cells.
  • Transcriptomics : RNA-seq to identify differentially expressed genes post-treatment, highlighting pathways like apoptosis or oxidative stress .

Q. How can stability and degradation profiles be evaluated under physiological conditions?

  • Forced degradation studies : Expose the compound to heat (40–60°C), light (ICH Q1B), and hydrolytic conditions (pH 1–13), analyzing breakdown products via LC-MS.
  • Plasma stability : Incubate with human plasma (37°C, 1–24 hours) and quantify parent compound remaining.
  • Excipient screening : Use cyclodextrins or liposomal formulations to enhance aqueous stability .

Methodological Considerations Table

Research AspectRecommended TechniquesKey Parameters
SynthesisTLC, column chromatographySolvent polarity (hexane:EtOAc gradients), Rf tracking
Structural IDX-ray (SHELXL), 1^1H/13^13C NMRResolution <1.0 Å, NOESY for stereochemistry
BioactivityMTT, MIC, SPRIC₅₀, MIC (µg/mL), KD (nM)
SAR OptimizationMolecular docking, in vivo PK/PDΔG (kcal/mol), Cmax (ng/mL)

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